molecular formula C5H5N5S B190253 5-amino-4-cyano-1H-pyrazole-1-carbothioamide CAS No. 198715-79-6

5-amino-4-cyano-1H-pyrazole-1-carbothioamide

Cat. No.: B190253
CAS No.: 198715-79-6
M. Wt: 167.19 g/mol
InChI Key: DQNCREYHUTYEHV-UHFFFAOYSA-N
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Description

5-amino-4-cyano-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains a pyrazole ring with amino, cyano, and carbothioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide typically involves a one-pot multicomponent reaction. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina-silica-supported manganese dioxide in water, yielding the desired product in high efficiency . Another approach involves the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates under specific conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis and the use of recyclable catalysts suggest that these methods could be adapted for industrial-scale production. The use of environmentally benign solvents and heterogeneous catalysts further supports the feasibility of industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-cyano-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrazine hydrate, arylidene malononitrile, and isothiocyanates. Reaction conditions often involve moderate temperatures (60-70°C) and the presence of catalysts such as zinc chloride nano-flakes .

Major Products

The major products formed from reactions involving this compound include various substituted pyrazole derivatives, which can exhibit significant biological activities .

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide in biological systems involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it blocks the enzyme cyclooxygenase-2, which is responsible for the formation of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. The compound’s structure allows it to fit into the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-cyano-1H-pyrazole-1-carbothioamide is unique due to the presence of the carbothioamide group, which can participate in additional chemical reactions and potentially enhance its biological activity. This functional group distinguishes it from other similar pyrazole derivatives and may contribute to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-amino-4-cyanopyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNCREYHUTYEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C#N)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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